Flometoquin
Overview
Description
Flometoquin is a quinoline insecticide . It was discovered in 2004 by the collaborative research of Nippon Kayaku and Meiji Seika Kaisha, Ltd . It demonstrates strong and quick insecticidal action against a variety of thrips species at the nymphal and adult stages through contact and feeding activity .
Synthesis Analysis
Flometoquin, also known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a structurally unique phenoxy-quinoline . It was discovered through a structure-activity relationship study from lead generation .Molecular Structure Analysis
The molecular formula of Flometoquin is C22H20F3NO5 . Its structure is unique, being a phenoxy-quinoline .Chemical Reactions Analysis
The major adverse effects of Flometoquin observed were suppressed body weight and hepatocellular steatosis in rats, and ovarian atrophy with decreased numbers of small follicle in rats and mice .Physical And Chemical Properties Analysis
Flometoquin is a white, loose powder with a slight aromatic smell . It has a density of 0.304 g/cm3 at 21°C, a melting point of 116.6 to 118.3°C, and a boiling point of 248.1°C at 2.23 kPa . It decomposes at around 270°C at 100.1 to 101.4 kPa .Scientific Research Applications
Insecticide
Flometoquin is a novel insecticide with a structurally unique phenoxy-quinoline . It was discovered in 2004 by the collaborative research of Nippon Kayaku and Meiji Seika Kaisha, Ltd .
Synergistic Effect with Essential Oils
Research has shown that Flometoquin can have a synergistic effect when combined with certain essential oils. A study found that the combination of lemongrass essential oil and Flometoquin had a higher toxicity to Bemisia tabaci (a species of whitefly) than when used separately .
Biochemical Impact on Insects
Flometoquin has been found to have a significant biochemical impact on insects. In a study on Bemisia tabaci, it was found that Flometoquin did not affect cytochrome P450 or GST, but it did exhibit significant binding affinity to AchE .
Molecular Docking
Molecular docking studies have been conducted to assess the binding affinity of Flometoquin to AchE . This helps in understanding the mode of action of the compound at a molecular level.
Resistance Management in Insects
As insects like Bemisia tabaci are continually developing resistance to conventional insecticides, Flometoquin is being studied as a new approach to management .
Effect on Non-Target Organisms
Research is also being conducted to understand the effect of Flometoquin on non-target arthropods and microbial pesticides . This is crucial for assessing the environmental impact of the compound.
Mechanism of Action
Target of Action
Flometoquin, also known as Flometoquin [ISO], is primarily targeted at the mitochondrial complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for many chemical reactions in the cell .
Mode of Action
Flometoquin interacts with its target, the mitochondrial complex III, by inhibiting the electron transport at the Qi site . This inhibition disrupts the normal function of the electron transport chain, leading to a decrease in ATP production . As a result, the energy-dependent processes in the cell are affected, leading to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by Flometoquin is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex III, Flometoquin disrupts the normal flow of electrons through this chain . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects the synthesis of ATP . The downstream effects include a decrease in energy availability for various cellular processes, leading to cell death .
Result of Action
The molecular and cellular effects of Flometoquin’s action primarily involve the disruption of energy production within the cell . By inhibiting the mitochondrial complex III, Flometoquin causes a decrease in ATP synthesis . This lack of ATP disrupts energy-dependent cellular processes, leading to cell death .
Action Environment
The action, efficacy, and stability of Flometoquin can be influenced by various environmental factors. It’s worth noting that Flometoquin has been developed in Japan for control of mainly small sucking insects , suggesting that it may be particularly effective in environments where these pests are prevalent.
Safety and Hazards
properties
IUPAC Name |
[2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl] methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-5-17-13(3)20(30-21(27)28-4)16-11-19(12(2)10-18(16)26-17)29-14-6-8-15(9-7-14)31-22(23,24)25/h6-11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPFURNXXAKYNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C=C(C(=CC2=N1)C)OC3=CC=C(C=C3)OC(F)(F)F)OC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024253 | |
Record name | Flometoquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flometoquin | |
CAS RN |
875775-74-9 | |
Record name | Flometoquin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875775749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flometoquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-4-quinolyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLOMETOQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81MJV05R9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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